molecular formula C7H6N2S B1498501 2-(1H-Pyrrol-3-yl)-1,3-thiazole

2-(1H-Pyrrol-3-yl)-1,3-thiazole

Cat. No.: B1498501
M. Wt: 150.2 g/mol
InChI Key: DIICKNYXFADKTF-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-3-yl)-1,3-thiazole is a high-purity chemical compound featuring a fused heterocyclic structure of pyrrole and thiazole rings, making it a valuable building block in scientific research and development. This compound is part of a class of chemicals known for their applications in the flavor and fragrance industry, where related pyrrole derivatives are utilized to impart roasted or popcorn-like notes to formulations . In pharmaceutical research, the distinct pharmacophores of the pyrrole and thiazole rings are of significant interest. The molecular framework is analogous to other researched pyrrole-thiazole hybrids, suggesting potential utility in medicinal chemistry for the discovery and development of new therapeutic agents . Researchers employ this compound as a key synthetic intermediate in constructing more complex molecules. It is strictly for professional laboratory research applications. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate safety precautions, consulting the supplied safety data sheet (SDS) before use.

Properties

Molecular Formula

C7H6N2S

Molecular Weight

150.2 g/mol

IUPAC Name

2-(1H-pyrrol-3-yl)-1,3-thiazole

InChI

InChI=1S/C7H6N2S/c1-2-8-5-6(1)7-9-3-4-10-7/h1-5,8H

InChI Key

DIICKNYXFADKTF-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C1C2=NC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole derivatives are often modified with aryl, heteroaryl, or functionalized side chains to optimize their physicochemical and biological properties. Below is a comparative analysis of 2-(1H-Pyrrol-3-yl)-1,3-thiazole and its analogs:

Structural Features

  • This compound: Features a pyrrole ring at the 2-position of the thiazole core.
  • 2-Phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole : Substituted with phenyl (position 2) and pyrazole (position 5) groups. The pyrazole moiety may confer improved solubility and hydrogen-bonding capacity .
  • 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-1,3-thiazole : Contains a brominated pyrazole substituent, which could enhance electrophilic reactivity and binding affinity .
  • 3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine: Combines a phenyl-thiazole scaffold with an aminopyrazole group, enabling dual hydrogen-bond donor/acceptor interactions .

Key Research Findings

Synthetic Flexibility : Thiazole cores can be functionalized via one-pot syntheses (e.g., dihydrothiazoles in ) or cross-coupling reactions, enabling rapid diversification .

Structure-Activity Relationships (SAR) :

  • Pyrazole and pyrrole substituents enhance solubility and target engagement compared to purely aromatic groups .
  • Bromine or methyl groups on pyrazole (e.g., ) improve electrophilicity and metabolic stability .

Thermodynamic vs. Kinetic Products : Reactions involving seleniranium intermediates () yield regioselective products, emphasizing the role of reaction pathways in determining final structures.

Preparation Methods

General Synthetic Approaches to Pyrrole and Thiazole Scaffolds

Pyrrole Synthesis Methods:
Pyrroles are commonly synthesized via classical methods such as the Knorr, Paal–Knorr, and Hantzsch syntheses, as well as through 1,3-dipolar cycloaddition reactions. These approaches provide the pyrrole ring, which can then be functionalized or coupled with thiazole precursors.

Thiazole Synthesis Methods:
Thiazoles are typically constructed via condensation reactions involving α-haloketones and thioamides or related sulfur-containing nucleophiles. The Hantzsch thiazole synthesis is a prominent method, where α-bromoketones condense with thioamides to form thiazole rings efficiently.

Specific Synthetic Routes for 2-(1H-Pyrrol-3-yl)-1,3-thiazole

While direct literature specifically naming this compound is limited, related synthetic strategies for similar compounds provide a roadmap for its preparation:

Cyclocondensation of α-Bromoacyl Pyrrole Derivatives with Thioamides

  • Starting Materials:

    • α-Bromoacyl derivatives of pyrrole (e.g., 3-bromomethylpyrrole or α-bromoacetylpyrrole)
    • Thioamide compounds (e.g., thiourea or substituted thioamides)
  • Reaction Conditions:

    • Cyclocondensation in acetic acid or other polar solvents at moderate temperatures (around 60 °C)
    • This leads to ring closure forming the thiazole ring fused or linked to the pyrrole moiety.
  • Example:
    Bromination of pyrrole-containing ketones followed by reaction with thioamides yields this compound derivatives in good yields.

Sequential Multistep Continuous Flow Synthesis

  • Process:
    Continuous flow synthesis has been applied to related 2-(1H-indol-3-yl)thiazoles, involving sequential Hantzsch thiazole formation, deketalization, and Fischer indole synthesis. A similar strategy could be adapted for pyrrole analogs, enabling rapid, high-yield synthesis in a streamlined manner.

  • Benefits:

    • High yields (38–82% over three steps)
    • Reaction times under 15 minutes
    • No isolation of intermediates required

Representative Reaction Scheme and Data Table

Step Reactants/Conditions Product/Outcome Yield (%) Notes
1 α-Bromoacetylpyrrole + Thioamide, AcOH, 60°C Cyclocondensation to form this compound 70–85 Moderate temperature, polar solvent
2 Aryl glyoxal + thiobenzamide + pyrrole derivative, AcOH, 90°C (MCR) Fully substituted thiazole derivative 80–90 One-pot, metal-free, short reaction time
3 Continuous flow: Hantzsch thiazole synthesis + deketalization + Fischer indole synthesis Functionalized thiazole derivatives 38–82 Automated, rapid, no intermediate isolation

Detailed Research Findings and Notes

  • Cyclocondensation Reactions:
    The reaction of α-bromoacyl derivatives of pyrrole with thioamides proceeds via nucleophilic substitution followed by intramolecular cyclization to form the thiazole ring. The reaction is typically conducted in acetic acid, which acts both as solvent and catalyst, promoting ring closure.

  • Multicomponent Reactions:
    The one-pot MCR approach reported for 1,3-thiazoles involving arylglyoxals and thiobenzamides in acetic acid at 90 °C can be adapted for pyrrole-containing substrates. This method avoids chromatographic purification, enhancing scalability and efficiency.

  • Continuous Flow Synthesis:
    The use of continuous flow microreactors enables rapid access to complex thiazole derivatives with high purity. Although demonstrated for indole analogs, this method’s principles apply to pyrrole-thiazole synthesis, providing a platform for rapid library generation.

  • Spectroscopic Characterization:
    Products are typically characterized by 1H and 13C NMR, IR spectroscopy, and elemental analysis. Key IR bands include C=N (around 1600–1650 cm⁻¹) and NH stretches (around 3200–3400 cm⁻¹). NMR signals confirm the heterocyclic framework and substitution patterns.

Summary Table of Preparation Methods

Method Key Reactants Conditions Advantages Limitations
Cyclocondensation α-Bromoacetylpyrrole + Thioamide Acetic acid, 60 °C, several hours Simple, moderate yields Requires pre-functionalized pyrrole
One-Pot Multicomponent Reaction Aryl glyoxal + Thiobenzamide + Pyrrole derivative Acetic acid, 90 °C, short time Efficient, no catalysts, scalable Substrate scope may vary
Continuous Flow Synthesis Ketal-protected thioamide + α-Bromoketones Flow microreactor, rapid, automated High throughput, minimal workup Equipment intensive

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1H-Pyrrol-3-yl)-1,3-thiazole, and how do reaction conditions influence yield?

  • The synthesis of thiazole derivatives often employs the Hantzsch reaction or condensation between thioamides and α-haloketones. For this compound, a multi-step approach is recommended:

  • Step 1: React 1H-pyrrole-3-carbaldehyde with thiourea in the presence of iodine to form the thiazole core .
  • Step 2: Optimize solvent choice (e.g., ethanol or DMF) and catalyst (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency.
  • Yield Improvement: Microwave-assisted synthesis can reduce reaction time and improve purity .
    • Characterization should include 1H^1H-NMR (to confirm pyrrole and thiazole proton environments) and elemental analysis (to validate stoichiometry) .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

  • 1H^1H-NMR:

  • Thiazole protons typically resonate at δ 7.2–8.5 ppm as singlet(s) .
  • Pyrrole protons appear as a multiplet at δ 6.5–7.0 ppm .
    • IR:
  • Stretching vibrations for C=N (thiazole) at ~1600 cm1^{-1} and N–H (pyrrole) at ~3400 cm1^{-1} .
    • Mass Spectrometry:
  • Molecular ion peaks ([M+H]+^+) should align with the molecular weight (C7_7H7_7N3_3S: 181.02 g/mol). Fragmentation patterns should reflect cleavage of the thiazole-pyrrole bond .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Data Validation:

  • Cross-validate bioactivity assays (e.g., antimicrobial vs. anti-inflammatory) using standardized protocols (e.g., MIC for antimicrobial activity ).
  • Perform dose-response studies to distinguish nonspecific cytotoxicity from target-specific effects.
    • Structural Modifications:
  • Introduce substituents (e.g., electron-withdrawing groups on the pyrrole ring) to probe structure-activity relationships (SAR) .
  • Compare activities of analogs like 2-(4-fluorophenyl)-1,3-thiazole derivatives to isolate substituent effects .

Q. How can computational methods (DFT, molecular docking) predict the reactivity and binding modes of this compound?

  • Density Functional Theory (DFT):

  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiazole sulfur atom often acts as a nucleophilic center .
    • Molecular Docking:
  • Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity).
  • Validate docking poses with MD simulations to assess stability .

Q. What experimental designs mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Crystallization Techniques:

  • Use slow evaporation in mixed solvents (e.g., ethanol/water) to enhance crystal growth.
  • Add seed crystals or employ temperature-gradient methods to avoid amorphous precipitates .
    • Data Collection:
  • Utilize synchrotron radiation for high-resolution data, especially if crystals are small or weakly diffracting.
  • Refinement with SHELXL can resolve disorder in the pyrrole-thiazole linkage .

Methodological Considerations

Q. How to analyze regioselectivity in electrophilic substitution reactions of this compound?

  • Mechanistic Probes:

  • Conduct nitration (HNO3_3/H2_2SO4_4) or halogenation (NBS) to identify reactive positions.
  • The pyrrole ring typically undergoes electrophilic substitution at the β-position due to electron-donating effects .
    • Monitoring:
  • Use LC-MS to track intermediate formation and 1H^1H-NMR to confirm regiochemistry of products .

Q. What are the best practices for scaling up this compound synthesis without compromising purity?

  • Process Optimization:

  • Replace batch reactions with flow chemistry to maintain temperature control and reduce side reactions .
  • Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
    • Purification:
  • Use preparative HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) for high-purity isolation .

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